molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No. B6503134
CAS RN: 855774-17-3
M. Wt: 350.3 g/mol
InChI Key: WCFGPFBSJZYJML-UHFFFAOYSA-N
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Description

This compound is a derivative of esculetin, synthesized via the selective cleavage of the methylene bridge in sabandin, a naturally occurring and easily synthetically accessible methoxylated coumarin . It has potential medicinal and therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves the use of acetoxylation of the methylenedioxy group with lead tetraacetate . The starting compound, natural coumarin sabandin, was prepared from 5-allyl-4,7-dimethoxybenzo[d][1,3]dioxole (apiol), which is available from parsley and dill seed extracts .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H and 13C NMR spectra .


Chemical Reactions Analysis

During the reaction, a brown solution was stirred at 80 °C for 60 hours .

Advantages and Limitations for Lab Experiments

The advantages of using 7,8-Dimethoxy-2H,2'H-[3,4'-bichromene]-7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione'-dione in lab experiments include its low cost, its availability in a variety of forms (e.g., powder, liquid, etc.), and its ability to be easily synthesized. Additionally, the compound has been shown to have a variety of biological activities, making it a useful tool for research. The limitations of using the compound in lab experiments include its instability in certain conditions, its potential to interact with other compounds, and its potential to induce toxic effects.

Future Directions

The potential future directions for 7,8-Dimethoxy-2H,2'H-[3,4'-bichromene]-7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione'-dione include further research into its mechanism of action, its effects on various diseases, and its potential for drug development. Additionally, further research into the compound’s potential applications in biotechnology and its potential for use as a drug delivery system is warranted. Additionally, further research into the compound’s potential to act as an antioxidant and its potential to inhibit the activity of certain enzymes involved in drug metabolism is needed. Finally, further research into the compound’s potential to act as an anti-inflammatory agent and its potential to inhibit the growth of cancer cells is warranted.

Synthesis Methods

7,8-Dimethoxy-2H,2'H-[3,4'-bichromene]-7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione'-dione can be synthesized from the reaction of 1,2-dihydroxy-3,4-dihydro-2H-chromene-2-one and dimethylsulfoxide in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution of the dimethylsulfoxide molecule for the hydroxyl group of the chromene, forming a cyclic intermediate that is then hydrolyzed to give the desired product.

Scientific Research Applications

7,8-Dimethoxy-2H,2'H-[3,4'-bichromene]-7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione'-dione has been studied for its potential applications in the fields of cancer research, drug development, and biotechnology. In cancer research, the compound has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis. Additionally, it has been investigated for its ability to inhibit the activity of certain enzymes involved in the progression of cancer. In drug development, the compound has been studied for its potential to act as an anti-inflammatory agent and to inhibit the activity of certain enzymes involved in drug metabolism. In biotechnology, the compound has been studied for its potential to act as a substrate for the production of various proteins and enzymes.

properties

IUPAC Name

8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFGPFBSJZYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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